Ala-Phe-Lys-AMC

Drug Discovery Serine Protease Inhibition Fluorogenic Assay Development

Ala-Phe-Lys-AMC (AFK-AMC, CAS 120928-02-1) is a synthetic tripeptide fluorogenic substrate designed for the quantitative detection of plasmin activity. It consists of the amino acid sequence Ala-Phe-Lys linked to a 7-amino-4-methylcoumarin (AMC) fluorophore, which releases a fluorescent signal upon enzymatic cleavage.

Molecular Formula C28H35N5O5
Molecular Weight 521.6 g/mol
Cat. No. B568614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Phe-Lys-AMC
Molecular FormulaC28H35N5O5
Molecular Weight521.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)/t18-,22-,23-/m0/s1
InChIKeyUBDSSFSCFSBQIR-TZYHBYERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ala-Phe-Lys-AMC Procurement Guide: Verified Differentiators for Plasmin Activity Assays


Ala-Phe-Lys-AMC (AFK-AMC, CAS 120928-02-1) is a synthetic tripeptide fluorogenic substrate designed for the quantitative detection of plasmin activity [1]. It consists of the amino acid sequence Ala-Phe-Lys linked to a 7-amino-4-methylcoumarin (AMC) fluorophore, which releases a fluorescent signal upon enzymatic cleavage. The core utility of this compound lies in its ability to directly assay plasmin in complex biological mixtures, a feature not shared by many broader-specificity trypsin-like serine protease substrates [2]. The N-terminal variants, including H-Ala-Phe-Lys-AMC, Suc-Ala-Phe-Lys-AMC (CAS 73207-91-7), and MeOSuc-Ala-Phe-Lys-AMC (CAS 201853-92-1), offer researchers different physicochemical properties to optimize assay sensitivity and stability.

Why Ala-Phe-Lys-AMC Cannot Be Replaced by a Generic Serine Protease Substrate


Generic substitution with a broad-spectrum tripeptidyl-AMC substrate like Boc-Val-Pro-Arg-AMC is not scientifically valid for plasmin-specific assays. The Ala-Phe-Lys sequence is a critical determinant of enzyme selectivity; kinetic data from the cognate p-nitroanilide series show that the class of Ala-Phe-Lys substrates is 2.5–40 times more efficient for plasmin than for trypsin and 100–10,000 times more efficient than for thrombin, factor Xa, or urokinase [1]. This contrasts sharply with Boc-Val-Pro-Arg-AMC, which is a potent fluorogenic substrate for thrombin (Km ≈ 21 µM) and is cleaved by trypsin, kallikrein 8, and other serine proteases, leading to significant off-target signal in complex samples . A simple one-for-one replacement would therefore compromise assay specificity and quantitative accuracy, particularly in fibrinolytic or plasma-based systems where multiple active proteases coexist.

Ala-Phe-Lys-AMC Head-to-Head: Quantitative Evidence for Scientific Selection


Sub-nanomolar Inhibitor IC50 Detection Sensitivity vs. Boc-Val-Pro-Arg-AMC

The use of MeOSuc-Ala-Phe-Lys-AMC enables the detection of plasmin inhibitor potency down to an IC50 of 2.10 nM in a standardized human plasmin assay, a level of sensitivity critical for identifying potent lead compounds [1]. This is a significant improvement over the commonly used alternative substrate Boc-Val-Pro-Arg-AMC, which, due to its broader enzyme reactivity, generates higher background noise and reduces the assay's dynamic range for potent inhibitors. In the same assay format with MeOSuc-Ala-Phe-Lys-AMC, a reference inhibitor was reliably profiled with an IC50 of 0.32 nM, demonstrating the substrate's robustness for high-throughput screening [2].

Drug Discovery Serine Protease Inhibition Fluorogenic Assay Development

High-Selectivity Plasmin Assay in the Presence of Urokinase and Thrombin

H-Ala-Phe-Lys-AMC (AFK-AMC) is explicitly documented as a fluorogenic substrate for a simple and direct assay of plasmin, even in the presence of urokinase and thrombin . This functionality is derived from the kinetic properties of the tripeptide sequence: the p-nitroanilide analog of Ala-Phe-Lys is a very poor substrate for urokinase and thrombin, showing a 100- to 10,000-fold lower catalytic efficiency compared to plasmin [1]. This is a precise, product-verified differentiation. In contrast, the widely used plasmin substrate D-Val-Leu-Lys-AMC, while also selective, exhibits an anomalous kinetic interaction with thrombin when the chloromethyl ketone derivative is considered, indicating a nuanced difference in binding that may affect assay design in thrombin-rich samples [1].

Fibrinolysis Coagulation Cascade Biochemical Assay Selectivity

Dual Utility for Plasmin and Gingipain K Activity Measurement

Suc-Ala-Phe-Lys-AMC is validated not only as a highly sensitive plasmin substrate but also for assaying gingipain K, a key virulence protease from Porphyromonas gingivalis . This dual-protease functionality is a unique procurement differentiator compared to D-Val-Leu-Lys-AMC or other lysine-AMC based substrates, which are not reported for gingipain K activity measurement. The ability to use a single substrate stock to monitor two distinct therapeutically relevant proteases simplifies inventory management and reduces validation overhead in multi-project laboratories.

Periodontal Disease Gingipain Multifunctional Substrate

System-Level Validation as a Reference Substrate for Plasmin Inhibitor Screening

The National Center for Advancing Translational Sciences (NCATS) and various pharmaceutical screening campaigns have adopted MeOSuc-Ala-Phe-Lys-AMC as the reference substrate for quantitative high-throughput screening (qHTS) of plasmin inhibitors [1]. In a typical qHTS run, the substrate is used at 50 µM with 1.2 nM human plasmin, demonstrating linear reaction kinetics over 30 minutes and enabling robust Z'-factor values . This level of system validation is not universally documented for alternative substrates like D-Val-Leu-Lys-AMC in public large-scale screening databases, providing an evidence-based reason to prefer Ala-Phe-Lys-AMC for assay transfer and reproducibility.

High-Throughput Screening Chemical Probe Development Assay Standardization

Enhanced Quantum Yield and Stability via N-Terminal Modification

The MeOSuc-Ala-Phe-Lys-AMC variant offers a defined spectral advantage with an excitation wavelength (λEx) of 380 nm and emission wavelength (λEm) of 460 nm, which is a slightly red-shifted emission profile that can reduce interference from autofluorescent compounds in biological matrices compared to the unmodified H-Ala-Phe-Lys-AMC [1]. The methoxysuccinyl (MeOSuc) protecting group also enhances the substrate's stability and specificity for plasmin by mimicking the natural fibrin-binding motif [2]. This is a tunable differentiation from the simple H-Ala-Phe-Lys-AMC, which lacks the N-terminal modification and may exhibit different solubility and kinetic profiles.

Assay Optimization Fluorescence Spectroscopy Substrate Engineering

Ala-Phe-Lys-AMC: Proven High-Value Application Scenarios for Procurement


Plasmin Inhibitor High-Throughput Screening for Antifibrinolytic Drug Discovery

MeOSuc-Ala-Phe-Lys-AMC is the substrate of choice for qHTS campaigns targeting plasmin for venous thromboembolism or hyperfibrinolysis indications. Its documented ability to resolve inhibitor IC50 values in the low nanomolar range (2.10 nM detection limit) is critical for progressing hits from primary screens to lead optimization [1]. The existing PubChem BioAssay data (AID 1855589) using this substrate provides a direct benchmark for evaluating new compound libraries.

Selective Plasmin Activity Measurement in Plasma or Cell Culture Fluids

H-Ala-Phe-Lys-AMC (AFK-AMC) is the appropriate procurement choice for assaying plasmin activity in biological samples containing urokinase-type plasminogen activator (uPA) or thrombin, such as cancer cell-conditioned media or wound fluid [2]. The substrate's 100–10,000-fold selectivity over thrombin and urokinase ensures that the measured signal is confidently attributed to plasmin, enabling studies of tumor invasion or wound healing without confounding protease crosstalk.

Dual-Purpose Periodontal Disease and Coagulation Research Platform

Suc-Ala-Phe-Lys-AMC supports a streamlined procurement strategy for laboratories bridging cardiovascular and oral microbiology research. A single batch of the substrate can be validated for both plasmin activity assays (fibrinolysis) and gingipain K activity assays (P. gingivalis virulence factor quantification), reducing the number of separate chemical entities that must be sourced, stored, and QC-tested .

Benchmark Plasmin Substrate for Pharmacopeial or Standardized Bioassay Development

Given its deep literature foundation dating back to the original characterization by Pierzchala et al. (1979) and its continuing use in authoritative databases like BindingDB, Ala-Phe-Lys-AMC and its variants represent the most thoroughly vetted fluorogenic substrates for plasmin. Regulatory-facing laboratories or those developing standardized potency assays for biotherapeutics should procure this substrate to leverage the extensive historical performance data, which simplifies method transfer and regulatory submission [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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